1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZNUIENVPVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from furo-pyridine structures. For example, derivatives similar to 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents. In particular, compounds with modifications on the pyridine ring demonstrated MIC values ranging from 4–16 µg/mL against tested strains .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, some derivatives were identified as potent EGFR kinase inhibitors, which is a critical target in cancer therapy .
Case Study: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that modifications to the furo-pyridine structure significantly influenced antimicrobial potency. The most effective derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 8 | Effective |
| Compound B | Structure B | 16 | Moderate |
| Compound C | Structure C | 4 | Highly Effective |
Case Study: Evaluation of Anticancer Activity
In another significant study, derivatives were tested for their ability to inhibit cancer cell proliferation. The findings revealed that several compounds led to a reduction in cell viability at concentrations as low as 10 µM.
| Compound Name | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| Compound D | 10 | HepG-2 | Strong |
| Compound E | 15 | MCF-7 | Moderate |
| Compound F | 5 | MCF-7 | Very Strong |
Mechanism of Action
The mechanism of action of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Heteroatom Variation (Furo vs. Thieno)
1-(3-Amino-4,6-dimethyl-thieno[2,3-b]pyridin-2-yl)-ethanone (CAS 52505-42-7)
- Molecular Formula : C11H12N2OS
- Key Difference : Replacement of the furan oxygen with sulfur.
- Impact: Electronic Properties: Sulfur’s lower electronegativity increases electron density in the aromatic system compared to the furo derivative, altering UV-Vis absorption and fluorescence spectra . Solubility: Thieno derivatives generally exhibit higher lipophilicity (e.g., LogP 3.18 for a trimethylthieno analog ), whereas furo compounds may have stronger hydrogen-bonding capacity due to oxygen. Synthetic Accessibility: Thieno derivatives are more commonly reported, suggesting easier synthesis or stability .
Substituent Variations on the Aryl/Ethanone Group
A. (3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone (CAS 260549-59-5)
- Molecular Formula : C17H16N2O2
- Key Difference: Replacement of ethanone with a p-tolylmethanone group.
- Electronic Effects: The electron-donating methyl group on the aryl ring may enhance resonance stabilization compared to the ethanone’s electron-withdrawing carbonyl .
B. (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
Methyl Group Additions
1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone (CAS 915920-34-2)
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- Thieno derivatives (e.g., 5a in ) exhibit melting points ~230°C, attributed to strong sulfur-mediated van der Waals interactions . Furo analogs are expected to have higher melting points due to oxygen’s hydrogen-bonding capability, but direct data are lacking.
- Stability: Furo derivatives may be more prone to oxidation at the oxygen atom compared to thieno compounds .
Spectroscopic Behavior
- UV-Vis and Fluorescence: Thieno derivatives show solvent-dependent absorption maxima (e.g., 350–400 nm in polar solvents) . Furo analogs likely exhibit blue-shifted peaks due to oxygen’s higher electronegativity.
- IR Spectroscopy: Amino groups in both furo and thieno derivatives show characteristic N-H stretches at ~3400 cm⁻¹, while carbonyl (C=O) peaks appear near 1650 cm⁻¹ .
Biological Activity
1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone, also known by its CAS number 260549-55-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a unique fusion of furan and pyridine rings, which contributes to its distinctive chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 204.23 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 260549-55-1 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
Key Findings:
- Minimum Inhibitory Concentration (MIC): In a study evaluating its antibacterial efficacy, the compound demonstrated MIC values ranging from 6.25 to 1000 µg/mL against various microorganisms including Staphylococcus aureus and Candida albicans .
- Mechanism: The antimicrobial action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Anticancer Activity
The compound has also been explored for its anticancer potential. Research indicates that it may act as a selective antiproliferative agent against certain cancer cell lines.
Case Study:
In a recent investigation into benzo[b]furan derivatives, modifications to the structure of similar compounds led to enhanced antiproliferative activity. The introduction of specific functional groups resulted in compounds that exhibited up to four times greater potency against cancer cell lines compared to their unmodified counterparts .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation: It may bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.
Comparative Analysis
When compared to structurally similar compounds such as 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)methanone and others in the same class, this compound stands out due to its specific substitution pattern which enhances its reactivity and biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)methanone | Moderate | Low |
| 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)propanone | Low | High |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone?
Methodological Answer: The compound can be synthesized via functionalization of the furopyridine core. A plausible route involves:
Core formation : Cyclization of substituted pyridine derivatives with furan precursors under acidic or catalytic conditions.
Amino group introduction : Use of nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to install the amino group at the 3-position .
Ethanone attachment : Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone moiety.
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometry to avoid side products. Purity can be verified via HPLC (≥95% as per similar compounds) .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer:
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product.
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at 4,6-positions, ethanone carbonyl signal at ~200 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: calculated based on C₁₁H₁₂N₂O₂ = 220.29 g/mol) .
- X-ray Crystallography : For absolute configuration (if crystalline), use SHELX software for refinement .
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, protected from light.
- Toxicity Note : Limited toxicological data exist; treat as a potential irritant. Follow GHS/CLP guidelines (P261/P262 precautionary statements) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Synthetic Modifications : Vary substituents on the furopyridine core (e.g., halogenation at the 5-position, alkylation of the amino group).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Case Study : Similar compounds (e.g., 3,5-disubstituted pyrrolo[2,3-b]pyridines) showed enhanced activity with electron-withdrawing groups; apply analogous strategies .
Q. How can computational modeling enhance understanding of its reactivity or binding mechanisms?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
- Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450). Validate with MD simulations (GROMACS) .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?
Methodological Answer:
- Cross-Validation :
- If XRD data conflicts with NMR (e.g., unexpected tautomerism), re-examine crystallization conditions (solvent polarity, temperature).
- Use 2D NMR (COSY, NOESY) to confirm spatial arrangements.
- Example : Discrepancies in carbonyl group orientation were resolved for a related ethanone derivative via XRD refinement with SHELXL .
Q. What strategies are effective for optimizing yield in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Screen parameters (catalyst loading, solvent ratios) using a fractional factorial design.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize intermediates.
- Case Example : A Friedel-Crafts acylation step achieved 85% yield by optimizing AlCl₃ stoichiometry (1.2 equiv) and reaction time (4 hr) .
Q. How can this compound serve as a precursor in drug discovery pipelines?
Methodological Answer:
- Functionalization : Convert the ethanone group to hydrazones or oximes for bioactivity screening.
- Targeted Libraries : Synthesize analogs with fluorinated or trifluoromethyl groups (e.g., inspired by pyrrolo[2,3-d]pyrimidine derivatives) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
